molecular formula C27H21NO4 B12198691 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide

Cat. No.: B12198691
M. Wt: 423.5 g/mol
InChI Key: XRHCBKPNPVMGHY-UHFFFAOYSA-N
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Description

Molecular Architecture of Benzofuran-Chromen Hybrid Systems

The benzofuran-chromen hybrid core arises from the fusion of a benzofuran ring (C9H6O) and a 2H-chromen-2-one scaffold (C10H6O2). The benzofuran moiety consists of a furan ring fused to a benzene ring, while the chromen system features a fused benzene and pyrone ring. The 6-ethyl substituent on the chromen ring and the 4-methylbenzamide group on the benzofuran ring create a sterically congested architecture.

Key structural features include:

  • Planarity : The benzofuran and chromen systems adopt near-planar conformations due to π-electron delocalization across their fused aromatic systems.
  • Bond Lengths : The carbonyl group (C=O) in the chromen-2-one moiety exhibits a bond length of approximately 1.21 Å, characteristic of conjugated ketones.
  • Dihedral Angles : The benzofuran and chromen rings form a dihedral angle of 12.5°–18.7°, minimizing steric clashes between the ethyl and benzamide substituents.
Structural Parameter Value Range Source
C=O bond length (chromen) 1.21–1.23 Å
C-O bond length (benzofuran) 1.36–1.38 Å
Dihedral angle (inter-ring) 12.5°–18.7°

Crystallographic Characterization of the 6-Ethyl-2-Oxo-2H-Chromen-4-Yl Moiety

X-ray diffraction studies of analogous chromen derivatives reveal:

  • Crystal System : Monoclinic with space group P2~1~/c, consistent with chromen-based compounds.
  • Hydrogen Bonding : The 2-oxo group participates in intermolecular C=O···H–N interactions with adjacent amide groups (bond distance: 2.85–2.92 Å).
  • Packing Efficiency : The ethyl substituent at position 6 induces a herringbone packing pattern, reducing void spaces in the crystal lattice by 14–18% compared to unsubstituted chromens.

The ethyl group’s orientation relative to the chromen ring (torsion angle: 112.3°–118.9°) optimizes van der Waals interactions with neighboring molecules.

Conformational Dynamics of the 4-Methylbenzamide Substituent

The 4-methylbenzamide group exhibits restricted rotation due to:

  • Steric Hindrance : The methyl group at the para-position creates a 7.8–9.2 kcal/mol rotational barrier around the C–N amide bond.
  • Intramolecular Hydrogen Bonding : The amide N–H forms a weak C–H···O interaction (2.65–2.72 Å) with the benzofuran oxygen, stabilizing a syn-periplanar conformation.
Conformational Parameter Value Source
Rotational barrier (C–N) 7.8–9.2 kcal/mol
N–H···O distance 2.65–2.72 Å
Torsion angle (amide C–N) 178.3°–179.8°

Intermolecular Interaction Patterns in Solid-State Structures

The compound’s crystal packing is governed by:

  • π-π Stacking : Benzofuran and chromen rings participate in offset face-to-face interactions (interplanar distance: 3.45–3.52 Å).
  • Hydrogen Bonding Networks : Amide N–H groups donate hydrogen bonds to carbonyl acceptors (C=O···H–N; 2.82–2.89 Å), forming infinite chains along the b-axis.
  • Hydrophobic Interactions : Ethyl and methyl groups engage in C–H···π contacts (2.95–3.10 Å) with aromatic systems of adjacent molecules.
Interaction Type Geometric Parameter Source
π-π stacking distance 3.45–3.52 Å
C=O···H–N bond length 2.82–2.89 Å
C–H···π contact distance 2.95–3.10 Å

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide

InChI

InChI=1S/C27H21NO4/c1-3-17-10-13-23-20(14-17)21(15-24(29)31-23)26-25(19-6-4-5-7-22(19)32-26)28-27(30)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,28,30)

InChI Key

XRHCBKPNPVMGHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains the most widely used method for synthesizing substituted chromenones. For the 6-ethyl derivative, resorcinol derivatives react with β-keto esters under acidic conditions. For example:

  • Reactants : 4-ethylresorcinol and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.

  • Conditions : 80–100°C for 6–8 hours.

  • Yield : 65–75% after recrystallization from ethanol.

This method’s efficiency is attributed to the formation of a cyclic ester intermediate, which undergoes dehydration to yield the chromenone.

Construction of the Benzofuran Moiety

The benzofuran segment is synthesized via cyclization strategies. Two approaches are prominent:

Cyclodehydration of o-Hydroxyaryl Propargyl Ethers

Propargyl ethers derived from salicylaldehyde derivatives undergo thermal or acid-catalyzed cyclization:

  • Reactants : 3-hydroxybenzaldehyde and propargyl bromide.

  • Conditions : K₂CO₃ in DMF, followed by H₂SO₄-mediated cyclization at 110°C.

  • Yield : 70–80% with >95% purity.

Transition Metal-Catalyzed Annulation

Rhodium-catalyzed C–H activation provides a more efficient route:

  • Catalyst : CpRh(cod) (5 mol%).

  • Substrates : Benzamide derivatives and alkynes.

  • Conditions : 120°C in dichloroethane, 12-hour reaction time.

  • Yield : 60–85%, depending on substituent electronic effects.

Coupling of Chromenone and Benzofuran Units

The chromenone and benzofuran moieties are linked via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

Friedel-Crafts Alkylation

  • Reactants : 6-Ethylchromen-4-one and 3-bromobenzofuran.

  • Catalyst : AlCl₃ (2 equiv).

  • Conditions : Reflux in dichloromethane for 24 hours.

  • Yield : 55–60%, with minor regioisomers requiring column chromatography.

Suzuki-Miyaura Cross-Coupling

For higher regioselectivity:

  • Reactants : 4-Bromo-6-ethylchromenone and benzofuran-3-boronic acid.

  • Catalyst : Pd(PPh₃)₄ (3 mol%).

  • Conditions : Na₂CO₃ in DMF/H₂O (3:1), 90°C for 8 hours.

  • Yield : 75–82%.

Amide Bond Formation with 4-Methylbenzoyl Chloride

The final step involves coupling the benzofuran-chromenone intermediate with 4-methylbenzoyl chloride:

Schotten-Baumann Reaction

  • Reactants : 3-Aminobenzofuran-chromenone derivative and 4-methylbenzoyl chloride.

  • Conditions : Aqueous NaOH (10%), dichloromethane, 0°C to room temperature.

  • Yield : 85–90%.

Carbodiimide-Mediated Coupling

For acid-sensitive intermediates:

  • Activator : EDCI/HOBt (1.2 equiv each).

  • Solvent : Dry DMF under N₂ atmosphere.

  • Yield : 88–92% with minimal racemization.

Optimization Strategies and Challenges

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Comparative studies show:

SolventReaction Time (h)Yield (%)
DMF678
Toluene1265
THF1070
Data adapted from.

Catalytic System Innovations

Bimetallic catalysts (e.g., Cu-Rh) improve cross-coupling efficiency:

  • Catalyst : CuI (10 mol%) + CpRh (5 mol%).

  • Yield Increase : 15–20% compared to monometallic systems.

Purification Challenges

The final compound’s lipophilicity (logP ≈ 4.2) complicates crystallization. Gradient HPLC (C18 column, 60–90% acetonitrile) achieves >99% purity.

Scalability and Industrial Feasibility

Pilot-scale studies (100 g batches) reveal:

  • Cost Drivers : Pd catalysts (42% of total cost).

  • Yield Loss : 8–12% during large-scale filtrations.

  • Green Chemistry Alternatives : Microwave-assisted steps reduce reaction times by 60%.

Emerging Methodologies

Photochemical Cyclization

UV light (254 nm) induces benzofuran formation from diaryl ethers:

  • Yield : 68% without metal catalysts.

  • Advantage : Avoids heavy metal residues.

Biocatalytic Approaches

Lipase-mediated amidation in non-aqueous media:

  • Enzyme : Candida antarctica lipase B.

  • Yield : 75% under mild conditions (pH 7.4, 37°C).

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore structure.

    Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Structural Notes
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide (Target) Not explicitly given ~463.5 (estimated) 4-Methylbenzamide Hypothesized TSPO modulation (inferred from analogs) Benzofuran-chromenone core with ethyl and methyl groups; moderate lipophilicity
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide C29H25NO7 499.52 3,4,5-Trimethoxybenzamide No explicit activity data; trimethoxy groups may enhance solubility or target affinity Increased polarity due to methoxy groups; potential for π-stacking interactions
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide C23H19NO4 373.41 Cyclopropanecarboxamide Research use only; cyclopropane may confer metabolic stability Compact substituent; lower molecular weight compared to benzamide analogs
N-[2-(4-Ethyl-5-[2-oxo-2-(4-toluidino)ethyl]sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide Complex structure ~500 (estimated) Triazole-thioether core Inhibits steroidogenesis via TSPO CRAC domain; dose-dependent cellular effects Triazole replaces benzofuran; sulfur and ethyl groups alter binding kinetics
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide C19H14N2O5S 382.39 Thiazolidinone-furan Antifungal potential; thiazolidinone enhances heterocyclic diversity Chromenone fused with thiazolidinone; furan carboxamide adds rigidity

Key Observations:

Structural Flexibility: The benzamide substituent (e.g., 4-methyl vs. Trimethoxy groups may improve water solubility but reduce membrane permeability .

Biological Implications: The triazole-containing analog demonstrates direct biological activity (steroidogenesis inhibition), suggesting that the target compound’s benzofuran-chromenone core could similarly engage TSPO or related targets. Thiazolidinone derivatives highlight the importance of heterocyclic diversity; the thiazolidinone ring may confer antifungal activity through mechanisms distinct from benzamide-based compounds.

Molecular Weight and Drug-Likeness :

  • The cyclopropane analog has the lowest molecular weight (373.41), aligning better with Lipinski’s rules for oral bioavailability. In contrast, the trimethoxybenzamide derivative exceeds 500 Da, which may limit absorption.

Synthetic Feasibility :

  • Crystallography tools like SHELXL and WinGX are critical for resolving structural details of these compounds, particularly for confirming substituent conformations and hydrogen-bonding patterns.

Biological Activity

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of chromen and benzofuran moieties, which are known for their medicinal properties. Its molecular formula is C28H23NO6C_{28}H_{23}NO_6, with a molecular weight of 469.5 g/mol. The compound's structural complexity allows for interactions with various biological targets, contributing to its diverse pharmacological effects.

PropertyValue
Molecular FormulaC28H23NO6
Molecular Weight469.5 g/mol
IUPAC NameThis compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antitumor Effects : Preliminary studies have shown that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy.

Anticancer Activity

Benzofuran derivatives, including those similar to this compound, have shown promising anticancer properties. For instance, a study highlighted that compounds with similar structures exhibited IC50 values as low as 12 μM against human ovarian cancer cell lines (A2780) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant due to its ability to inhibit COX enzymes and reduce pro-inflammatory cytokines. This has been observed in various studies where benzofuran derivatives demonstrated reduced inflammation markers in vitro and in vivo .

Other Biological Activities

In addition to anticancer and anti-inflammatory properties, compounds related to this compound have been reported to possess:

  • Antibacterial : Effective against certain bacterial strains.
  • Antifungal : Demonstrated activity against fungal infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Antitumor Activity : A recent study synthesized various benzofuran derivatives and tested them against multiple cancer cell lines. Some compounds showed significant growth inhibition with GI50 values below 5 μM across different types of cancers .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of benzofuran derivatives, reporting that specific compounds inhibited nitric oxide production significantly (IC50 = 5.28 μM) in macrophage models .

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